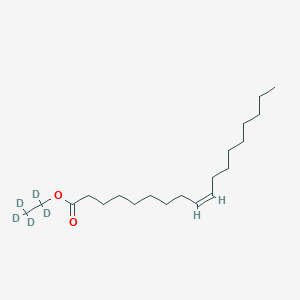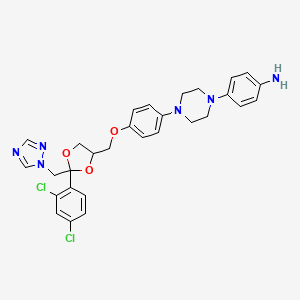
Des-(1-(sec-butyl)-1H-1,2,4-triazol-5(4H)-one) Itraconazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-(1-(sec-butyl)-1H-1,2,4-triazol-5(4H)-one) Itraconazole is a derivative of Itraconazole, a well-known antifungal agent. This compound is characterized by the presence of a sec-butyl group attached to a triazole ring, which is a common structural motif in many antifungal drugs. The modification in its structure aims to enhance its pharmacological properties and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Des-(1-(sec-butyl)-1H-1,2,4-triazol-5(4H)-one) Itraconazole involves several steps, starting from the basic building blocks of triazole and sec-butyl groups. The triazole ring is typically synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The sec-butyl group is introduced via alkylation reactions using sec-butyl halides under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent-free conditions and the use of green chemistry principles are often employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Des-(1-(sec-butyl)-1H-1,2,4-triazol-5(4H)-one) Itraconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sec-butyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties and applications.
Applications De Recherche Scientifique
Des-(1-(sec-butyl)-1H-1,2,4-triazol-5(4H)-one) Itraconazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an antifungal agent with improved efficacy.
Industry: Used in the development of new materials and coatings with antifungal properties.
Mécanisme D'action
The mechanism of action of Des-(1-(sec-butyl)-1H-1,2,4-triazol-5(4H)-one) Itraconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets include the cytochrome P450 enzyme family, which plays a key role in the biosynthesis of sterols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Voriconazole: A derivative with enhanced activity against a broader spectrum of fungi.
Posaconazole: Known for its efficacy against resistant strains of fungi.
Uniqueness
Des-(1-(sec-butyl)-1H-1,2,4-triazol-5(4H)-one) Itraconazole is unique due to its structural modification, which aims to improve its pharmacokinetic properties and reduce potential side effects. The presence of the sec-butyl group enhances its lipophilicity, allowing for better penetration into fungal cells and improved efficacy.
Propriétés
IUPAC Name |
4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30Cl2N6O3/c30-21-1-10-27(28(31)15-21)29(18-37-20-33-19-34-37)39-17-26(40-29)16-38-25-8-6-24(7-9-25)36-13-11-35(12-14-36)23-4-2-22(32)3-5-23/h1-10,15,19-20,26H,11-14,16-18,32H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWNAMDDCDZPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30Cl2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12290340.png)
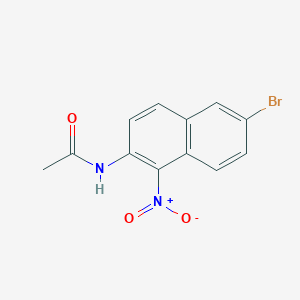
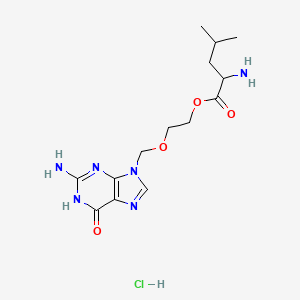
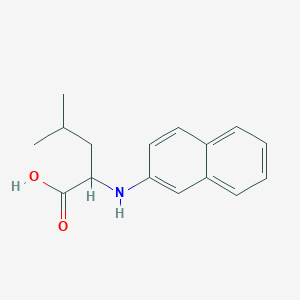
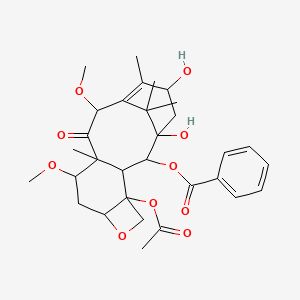
![methyl 4-[3-[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12290352.png)
![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B12290382.png)

![6-(9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290406.png)
![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one](/img/structure/B12290407.png)
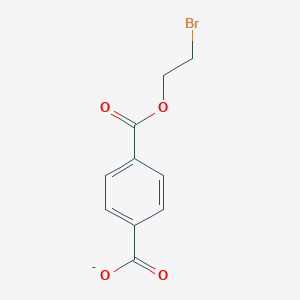

![(1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12290421.png)
